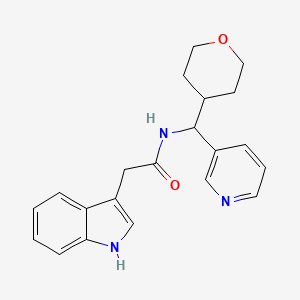

2-(1H-indol-3-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1H-indol-3-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide, also known as IPMA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

Base-Promoted Fused β-Carboline Formation

- A novel strategy involves the base-promoted formation of fused β-carbolines from 2-(1H-indol-3-yl)cyclohexan-1-ones , aldehydes, and ammonium salts . In this cascade reaction, ammonium salts serve as a convenient nitrogen source and play a crucial role in selectivity control, yielding two different types of β-carbolines.

Three-Component Reaction for Isoindolin-1-one Derivatives

- The compound participates in a three-component reaction to synthesize 3-(1H-indol-3-yl)isoindolin-1-one derivatives . This reaction involves a phthalaldehydic acid, primary amine, and 1H-indole in water under catalyst-free conditions, offering advantages such as cleanliness, one-pot synthesis, and ease of handling .

Molecular Diversity and Multicomponent Reactions (MCRs)

- 1H-Indole-3-carbaldehyde and related members of the indole family serve as ideal precursors for synthesizing active molecules. MCRs provide access to complex molecules, and this compound has been applied in sustainable multicomponent reactions . Further exploration is needed in scaffold assembly for pharmaceutical interest.

Natural Flavor and Sweetness Enhancement

- Structurally, 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one belongs to the class of pyranone compounds. Unlike maltol and other caramel-like flavor substances, it exhibits better water solubility and a more pronounced “sweet” taste. It positively correlates with the “sweetness” in smoke, enhancing the sweet and moist characteristics of tobacco .

Natural Substitute for Synthetic Colorants

- As consumer concerns about synthetic colorants grow, this compound serves as a natural alternative for some synthetic dyes. It has been approved as a food coloring agent in several countries .

Synthetic Route

- The synthesis involves glucose and pyridine in an ethanol solution under argon gas reflux. After adding acetic acid and further heating, the concentrated reaction solution is diluted with water, and γ-pyranone is extracted using ethyl acetate. Purification via column chromatography and high-vacuum distillation yields the title compound, 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one .

Propriétés

IUPAC Name |

2-(1H-indol-3-yl)-N-[oxan-4-yl(pyridin-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c25-20(12-17-14-23-19-6-2-1-5-18(17)19)24-21(15-7-10-26-11-8-15)16-4-3-9-22-13-16/h1-6,9,13-15,21,23H,7-8,10-12H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIYPANBXXPLPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C2=CN=CC=C2)NC(=O)CC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-indol-3-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-[methyl(4-methylpentan-2-yl)amino]acetamide](/img/structure/B2738455.png)

![4-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2738465.png)

![2-(4-chlorophenoxy)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-methylpropanamide](/img/structure/B2738469.png)

![(E)-6-(4-isopropylstyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2738473.png)

![6-Cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2738475.png)